6-Fluoroquinoline-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

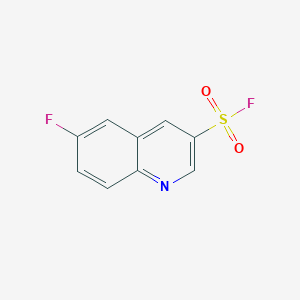

6-Fluoroquinoline-3-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring and a sulfonyl fluoride group at the 3rd position. Fluorinated quinolines are known for their significant biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science.

準備方法

The synthesis of 6-fluoroquinoline-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of quinoline derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

化学反応の分析

6-Fluoroquinoline-3-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols under mild conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic compounds to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific nucleophile or organometallic reagent used.

科学的研究の応用

6-Fluoroquinoline-3-sulfonyl fluoride has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its ability to inhibit enzymes and interact with biological targets.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules.

Chemical Biology: It is employed in the study of biological processes and the development of chemical probes.

Materials Science: The compound is used in the production of advanced materials with unique properties.

作用機序

The mechanism of action of 6-fluoroquinoline-3-sulfonyl fluoride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication . By binding to these enzymes, the compound stabilizes DNA strand breaks, thereby blocking the progress of the replication fork and inhibiting DNA synthesis . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .

類似化合物との比較

6-Fluoroquinoline-3-sulfonyl fluoride can be compared with other fluorinated quinolines and isoquinolines:

Fluoroquinolones: These compounds, such as ciprofloxacin and norfloxacin, also inhibit DNA gyrase and topoisomerase IV but may have different substitution patterns on the quinoline ring.

Fluorinated Isoquinolines: These compounds have similar biological activities and are used in pharmaceuticals and materials science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Fluoroquinoline-3-sulfonyl fluoride is a fluorinated derivative of quinoline, a compound known for its diverse biological activities, particularly in the field of antimicrobial agents. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonyl fluoride group attached to the quinoline ring, which enhances its reactivity and biological activity. The presence of the fluorine atom in the quinoline structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves its inhibition of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound prevents DNA strand separation, ultimately leading to bacterial cell death .

Antimicrobial Efficacy

Research indicates that this compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated in various studies:

- Minimum Inhibitory Concentration (MIC) : In a study involving Escherichia coli, the compound showed an MIC as low as 6.25 µM, indicating strong antibacterial properties .

- Resistance : The compound has been noted for its activity against fluoroquinolone-resistant clinical isolates, making it a promising candidate in combating antibiotic resistance .

Comparative Analysis with Other Compounds

A comparative analysis with similar compounds reveals unique advantages for this compound:

| Compound | MIC (µM) | Activity Against Resistant Strains |

|---|---|---|

| This compound | 6.25 | Yes |

| Isoquinoline sulfonamide | 12.5 | Yes |

| Ciprofloxacin | >50 | No |

This table demonstrates that this compound maintains superior potency compared to other known antibiotics.

Case Studies

- Study on Antibacterial Activity : A recent study screened a library of compounds and identified this compound as one of the most effective against Klebsiella pneumoniae with an MIC of 12.5 µM. The study emphasized its potential as a lead compound for further development against resistant bacterial strains .

- Mechanistic Insights : Another investigation focused on the binding interactions between the compound and DNA gyrase, revealing that specific structural modifications could enhance potency without compromising safety profiles .

Research Findings

The biological activity of this compound has been corroborated by multiple research efforts:

- In vitro Studies : Laboratory tests have consistently shown that this compound inhibits bacterial growth effectively at low concentrations.

- In vivo Studies : Preliminary animal studies suggest promising therapeutic effects, though further research is needed to evaluate pharmacokinetics and safety in human subjects.

特性

IUPAC Name |

6-fluoroquinoline-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIVBRZNLLCONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。